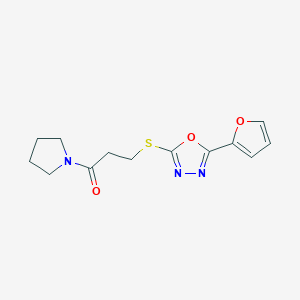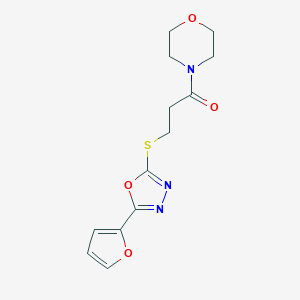![molecular formula C20H25NO4 B285734 Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of tetracyclic compounds and has shown promise in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate.
Mécanisme D'action
The mechanism of action of Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate involves the inhibition of enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce anxiety and depression-like behavior, and have antipsychotic effects. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate in lab experiments include its ability to inhibit enzymes involved in the breakdown of acetylcholine, its potential as an antipsychotic and antidepressant agent, and its anti-inflammatory and antioxidant properties. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
For the research on Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate include further studies to understand its mechanism of action and potential applications, including its potential as a lead compound for the development of new drugs. Other future directions include exploring its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate involves the condensation of 2,4,6-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and acylation, to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate has shown potential applications in various fields of scientific research. In biochemistry, it has been studied for its ability to inhibit enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In pharmacology, it has been investigated for its potential as an antipsychotic and antidepressant agent. In medicinal chemistry, it has been explored for its potential as a lead compound for the development of new drugs.
Propriétés
Formule moléculaire |
C20H25NO4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-triene-17-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-3-21-18(22)17(19(23)24-4-2)16-13-9-5-6-11-15(13)25-20(21)12-8-7-10-14(16)20/h5-6,9,11,14,16-17H,3-4,7-8,10,12H2,1-2H3 |
Clé InChI |
CMWSRXJFTGYKQA-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(C2C3C1(CCCC3)OC4=CC=CC=C24)C(=O)OCC |
SMILES canonique |
CCN1C(=O)C(C2C3C1(CCCC3)OC4=CC=CC=C24)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)


![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)